

Application Notes and Protocols for IMP-2373 Pulldown Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

IMP-2373 is a potent, covalent, and cell-permeable pan-deubiquitinase (DUB) activity-based probe.[1][2] This small molecule enables the monitoring and profiling of DUB activity directly within physiologically relevant live cell systems.[1][2] Through its cyanopyrrolidine (CNPy) warhead, **IMP-2373** covalently modifies the active site cysteine of DUBs, allowing for their enrichment and identification.[3][4] Chemoproteomic studies have demonstrated that **IMP-2373** can quantitatively engage with over 35 DUBs, making it a powerful tool for investigating the DUBome.[3][4][5]

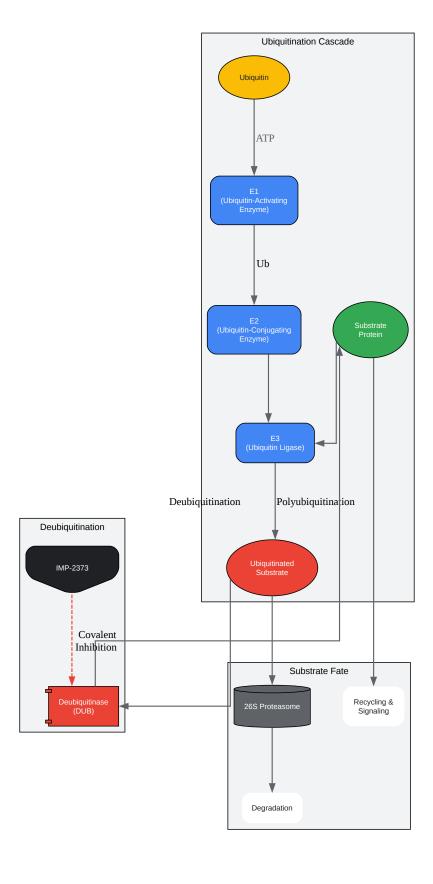
These application notes provide a comprehensive, step-by-step guide for performing pulldown experiments using **IMP-2373** to enrich for and identify interacting DUBs from cell lysates. The enriched proteins can then be identified and quantified using mass spectrometry, providing valuable insights into the activity of DUBs in various cellular contexts, such as in models of B cell lymphoma with MYC deregulation.[3][4][5]

Signaling Pathway: The Ubiquitin-Proteasome System

Deubiquitinases play a crucial role in the ubiquitin-proteasome system (UPS) by removing ubiquitin chains from substrate proteins, thereby regulating their degradation and signaling



functions. The diagram below illustrates the general mechanism of the UPS and the role of DUBs.





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Caption: The Ubiquitin-Proteasome System and the role of DUBs.

Experimental Workflow

The following diagram outlines the major steps involved in an **IMP-2373** pulldown experiment, from cell treatment to protein identification.



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Caption: Workflow for IMP-2373 pulldown and protein identification.

Experimental Protocols Materials and Reagents

- Cell Lines: Appropriate cell lines (e.g., human B-cell lymphoma cell lines for MYC-related studies).
- IMP-2373 Probe: With a suitable affinity handle, such as biotin.
- Cell Culture Media and Reagents: As required for the chosen cell line.
- Lysis Buffer: RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.



- Streptavidin-conjugated Magnetic Beads: Or agarose beads.
- Wash Buffers: For example, PBS with varying concentrations of mild detergents (e.g., Tween-20).
- Elution Buffer: For example, SDS-PAGE sample buffer for Western blot analysis or a buffer compatible with mass spectrometry.
- Reagents for SDS-PAGE and Western Blotting: Acrylamide solutions, buffers, transfer membranes, antibodies.
- Reagents for Mass Spectrometry: Trypsin, reduction and alkylation reagents, and appropriate buffers.

Step-by-Step Protocol

- 1. Cell Culture and Treatment a. Culture cells to the desired confluency (typically 70-80%). b. Treat the cells with **IMP-2373** at a final concentration range of 1-10 μ M. A vehicle control (e.g., DMSO) should be run in parallel. c. Incubate the cells for 1-4 hours at 37°C in a CO2 incubator.
- 2. Cell Lysis a. After incubation, wash the cells twice with ice-cold PBS. b. Lyse the cells by adding ice-cold lysis buffer. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant (clarified lysate).
- 3. Protein Concentration Determination a. Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).
- 4. Affinity Purification a. Equilibrate the streptavidin beads by washing them three times with lysis buffer. b. Add an equal amount of protein lysate (e.g., 1-5 mg) to the equilibrated beads. c. Incubate for 2-4 hours at 4°C with gentle rotation.
- 5. Washing a. Pellet the beads by centrifugation or using a magnetic rack. b. Discard the supernatant. c. Wash the beads extensively to remove non-specifically bound proteins. Perform a series of washes with increasingly stringent buffers (e.g., start with lysis buffer and move to buffers with higher salt concentration or different detergents). A typical wash series could be:







- 2 washes with lysis buffer.
- 2 washes with high-salt buffer (e.g., lysis buffer with 500 mM NaCl).
- 2 washes with a final buffer (e.g., PBS).

6. Elution

- For SDS-PAGE and Western Blotting: a. Resuspend the washed beads in 2x SDS-PAGE sample buffer. b. Boil the sample at 95-100°C for 5-10 minutes to elute the bound proteins. c. Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
- For Mass Spectrometry: a. Perform on-bead digestion. This involves resuspending the beads in a digestion buffer, reducing and alkylating the proteins, and then digesting with trypsin overnight. The resulting peptides in the supernatant can be collected for LC-MS/MS analysis.

7. Analysis

- SDS-PAGE and Western Blotting: a. Separate the eluted proteins by SDS-PAGE. b.
 Visualize the proteins by Coomassie or silver staining. c. Perform Western blotting using antibodies against specific DUBs to confirm their enrichment.
- Mass Spectrometry: a. Analyze the digested peptides by LC-MS/MS. b. Use a proteomics data analysis pipeline (e.g., MaxQuant) to identify and quantify the enriched proteins.

Data Presentation

Quantitative data from mass spectrometry analysis can be summarized in a table to compare the enrichment of proteins in the **IMP-2373** treated sample versus the control.



Protein Name	Gene Symbol	Unique Peptides	Fold Change (IMP-2373 / Control)	p-value	Function
Ubiquitin carboxyl- terminal hydrolase 7	USP7	25	15.2	<0.001	Deubiquitinas e
Ubiquitin carboxyl- terminal hydrolase 5	USP5	18	12.8	<0.001	Deubiquitinas e
Ubiquitin- specific- processing protease 9, X-linked	USP9X	22	10.5	<0.005	Deubiquitinas e

Table Caption: Example of quantitative proteomics data from an **IMP-2373** pulldown experiment.

Conclusion

The **IMP-2373** pulldown assay is a robust method for the activity-based profiling of deubiquitinases in a cellular context. This protocol provides a detailed framework for researchers to identify and quantify DUBs that are actively engaged by **IMP-2373**. The resulting data can shed light on the role of DUBs in various biological processes and disease states, and can aid in the development of novel therapeutics targeting this important class of enzymes.

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